2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one
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Overview
Description
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one typically involves the condensation of aromatic amines, barbituric acid, and aryl aldehydes. One efficient method reported involves the use of UV365 light in an aqueous-glycerol medium, which promotes a catalyst-free synthesis at room temperature . This method is environmentally friendly and offers high yields without the need for chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds under aqueous conditions.
Substitution: It can participate in electrophilic aromatic substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are typically used.
Major Products Formed
Oxidation: The major products are carbonyl compounds.
Substitution: The products depend on the electrophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways . Its ability to undergo oxidation and substitution reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with similar structural features.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Another compound in the same class with different functional groups.
Uniqueness
2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one is unique due to its specific amino and ethyl substitutions, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
137932-41-3 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-amino-10-ethylpyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-2-17-10-6-4-3-5-8(10)7-9-11(17)15-13(14)16-12(9)18/h3-7H,2H2,1H3,(H2,14,16,18) |
InChI Key |
DUAXLNRDLZEITA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C3C1=NC(=NC3=O)N |
Origin of Product |
United States |
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